molecular formula C20H11ClFIN2O2 B4973277 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide

Cat. No.: B4973277
M. Wt: 492.7 g/mol
InChI Key: HLPGTTOEYRJGRF-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is a complex organic compound featuring a benzoxazole ring substituted with chloro and fluoro groups, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzoxazole Ring: The benzoxazole core can be synthesized via a condensation reaction between 2-aminophenol and a suitable carboxylic acid derivative, such as 2-chloro-4-fluorobenzoic acid, under dehydrating conditions.

    Iodination: The iodination of the benzamide moiety can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the iodinated benzamide with the benzoxazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and implementing robust quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

    Oxidation and Reduction: The benzoxazole ring and the benzamide moiety can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The iodinated benzamide is a good candidate for various palladium-catalyzed coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

The major products depend on the specific reactions. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its halogenated positions make it versatile for further functionalization.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The benzoxazole ring is known for its bioactivity, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of compounds derived from N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens can enhance binding affinity through halogen bonding or hydrophobic interactions, influencing biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and iodo substituents provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFIN2O2/c21-15-9-11(22)5-7-13(15)20-25-17-10-12(6-8-18(17)27-20)24-19(26)14-3-1-2-4-16(14)23/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPGTTOEYRJGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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